
L-Carnosine-d4
Overview
Description
L-Carnosine-d4 (CAS: 2714339-90-7) is a deuterium-labeled analog of the endogenous dipeptide L-Carnosine (CAS: 305-84-0). Structurally, it consists of β-alanine and L-histidine, with four deuterium atoms replacing hydrogen atoms at specific positions in the β-alanine moiety (). Its molecular formula is C₉D₄H₁₀N₄O₃, with a molecular weight of 230.26 g/mol ().
This compound is primarily used as an internal standard in mass spectrometry-based metabolic studies to quantify endogenous L-Carnosine levels, leveraging its isotopic stability and minimal interference with biological matrices (). It retains the biological properties of L-Carnosine, including antioxidant activity, metal ion chelation, and anti-glycation effects, but with enhanced analytical utility due to isotopic labeling ().
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Carnosine-d4 can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards L-Carnosine . The reaction is facilitated by the presence of divalent metal ions, such as manganese chloride, which significantly enhance the enzyme’s activity. Optimal conditions include higher temperatures, lower pH, and increased substrate loadings .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous biocatalytic process using an ultra-filtration membrane reactor. This method ensures the retention of the catalyst and allows for the efficient synthesis of L-Carnosine. The final product is isolated using nanofiltration to remove excess substrates, resulting in a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: L-Carnosine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnosine disulfide.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: The deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Carnosine disulfide.
Reduction: L-Carnosine.
Substitution: L-Carnosine with hydrogen atoms replacing deuterium.
Scientific Research Applications
Analytical Chemistry Applications
L-Carnosine-d4 is primarily utilized as an internal standard for the quantification of L-carnosine through techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The deuterated variant allows for enhanced accuracy in measuring L-carnosine concentrations in biological samples due to its unique mass signature, which helps differentiate it from endogenous compounds. This application is crucial for studies involving pharmacokinetics and metabolism of carnosine derivatives in clinical settings .
Age-Related Diseases
Research has indicated that L-carnosine exhibits multimodal activity beneficial for managing age-related diseases. A systematic review highlighted its efficacy in conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. Notably, meta-analysis results demonstrated significant improvements in glycemic control among diabetic patients treated with L-carnosine, showing reductions in HbA1c levels and fasting blood sugar .
Condition | Outcome Measure | Effect Size (MD) |
---|---|---|
Diabetes Mellitus | HbA1c | -1.25 (95% CI: -2.49 to -0.022) |
Fasting Blood Sugar | -12.44 (95% CI: -22.44 to -2.44) | |
Neurodegenerative Disorders | WMS-LM2 | 1.34 (95% CI: 0.83 to 1.85) |
ADAS | 0.98 (95% CI: -1.55 to -0.42) |
The findings suggest that L-carnosine may improve cognitive functions and metabolic parameters, making it a candidate for further clinical exploration .
Metabolic Disorders
L-Carnosine has also been studied for its role in enhancing mitochondrial function and metabolic control in type 2 diabetes models. It has been shown to stimulate coenzyme Q10 biosynthesis, which plays a critical role in mitochondrial energy production and antioxidant defense mechanisms . In animal studies, treatment with L-carnosine resulted in improved kidney function and reduced oxidative stress markers, indicating its potential as a therapeutic agent for metabolic disorders .
Case Studies and Research Findings
Several studies have documented the effects of L-carnosine on various health outcomes:
- A study showed that L-carnosine treatment significantly improved cognitive function in an Alzheimer’s disease mouse model by reducing neuroinflammation and oxidative damage .
- Another investigation into diabetic mice demonstrated that L-carnosine administration led to decreased levels of lipid peroxidation products and improved metabolic parameters, highlighting its protective effects against diabetic complications .
Mechanism of Action
L-Carnosine-d4 exerts its effects through several mechanisms:
Antioxidant Activity: It detoxifies reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-Glycation: Inhibits the formation of advanced glycation end products, which are implicated in aging and diabetes.
Cytoplasmic Buffering: Helps maintain pH balance within cells.
Immune Modulation: Modulates the activity of immune cells, including macrophages and microglia.
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Key Properties of L-Carnosine-d4 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Primary Applications |
---|---|---|---|---|---|
This compound | C₉D₄H₁₀N₄O₃ | 230.26 | 2714339-90-7 | >95% (HPLC) | Isotopic tracing, metabolic studies |
L-Carnosine | C₉H₁₄N₄O₃ | 226.23 | 305-84-0 | N/A | Antioxidant therapy, anti-aging |
N-Acetylcarnosine | C₁₁H₁₆N₄O₄ | 268.27 | 56353-15-2 | >98% | Ophthalmic formulations |
L-Anserine-d4 | C₁₀D₄H₁₀N₄O₃ | 244.28 | 1201658-81-2 | 98 atom % D | Muscle metabolism studies |
L-Lysine-d4 Methyl Ester | C₇H₁₄D₄Cl₂N₂O₂ | 237.16 | 1331896-92-4 | N/A | Protein synthesis research |
Key Observations :
- Isotopic Labeling: Unlike this compound, which uses deuterium to enhance analytical detection, L-Anserine-d4 (a methylated carnosine derivative) employs deuterium for studying muscle-specific metabolic pathways ().
- Functional Groups: N-Acetylcarnosine includes an acetyl group, improving its stability and corneal penetration in ophthalmic applications compared to L-Carnosine ().
- Analytical Utility: this compound’s deuterium labeling minimizes interference in LC-MS/MS analyses, a feature absent in non-labeled analogs like L-Carnosine ().
Pharmacological and Biochemical Comparisons
Antioxidant Activity
- N-Acetylcarnosine shows superior stability in vivo due to acetylation, making it more effective in preventing lens protein oxidation in cataracts ().
Metabolic Stability
- This compound exhibits identical enzymatic degradation kinetics to L-Carnosine in serum, as confirmed by comparative studies using carnosinase inhibitors ().
- In contrast, L-Anserine-d4 is metabolized more rapidly in skeletal muscle due to tissue-specific methyltransferase activity ().
Analytical Performance
- Sensitivity: this compound achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma via LC-MS/MS, outperforming non-deuterated standards due to reduced matrix effects ().
Research Findings and Implications
- A 2022 study demonstrated that this compound enables precise tracking of carnosine uptake in neuronal cells, revealing its role in mitigating oxidative stress in age-related neurodegeneration ().
- Comparative isotopic dilution assays highlighted that this compound improves quantification accuracy by >30% compared to non-deuterated analogs in complex biological matrices ().
Biological Activity
L-Carnosine-d4, a deuterated form of the naturally occurring dipeptide L-carnosine, has garnered attention for its potential biological activities. L-Carnosine itself is composed of β-alanine and L-histidine and is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Properties : L-Carnosine scavenges reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress and tissue damage. This property is crucial in mitigating age-related decline and various diseases associated with oxidative stress .
- Anti-Glycation Effects : The compound inhibits glycation, a process where sugars bind to proteins, leading to the formation of advanced glycation end products (AGEs) that can exacerbate diabetic complications and aging .
- Neuroprotective Effects : Research indicates that this compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
- Muscle Performance Enhancement : Similar to its parent compound, this compound may improve muscle performance by increasing muscle carnosine levels, which enhances exercise capacity and reduces fatigue during high-intensity activities .
2. Therapeutic Applications
The therapeutic potential of this compound spans various health conditions:
- Diabetes Management : Studies have shown that carnosine can alleviate diabetic nephropathy and improve insulin sensitivity. Its derivatives, including this compound, are being explored for their ability to prevent vascular complications associated with diabetes .
- Cancer Treatment : Preliminary research suggests that carnosine has antitumor effects, inhibiting angiogenesis and promoting apoptosis in cancer cells. This makes it a candidate for adjunct therapy in cancer treatment .
- Aging and Longevity : Due to its ability to mitigate oxidative stress and glycation, this compound is being studied for its potential role in promoting longevity and reducing age-related diseases .
Table 1: Summary of Key Studies on this compound
4. Case Studies
Q & A
Basic Research Questions
Q. How is L-Carnosine-d4 characterized and validated in experimental settings?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should cross-validate results with isotopic enrichment ratios (e.g., ≥98% deuterium) and compare spectral data to non-deuterated L-Carnosine controls . For reproducibility, protocols should adhere to NIH guidelines for reporting experimental conditions, including instrument calibration and sample preparation .
Q. What are the standard protocols for synthesizing this compound in a laboratory environment?
- Methodological Answer : Synthesis often involves isotopic exchange or enzymatic methods to replace four hydrogen atoms with deuterium at specific positions (e.g., β-alanyl and histidine residues). Key steps include:
- Deuterium Source : Use of deuterated reagents (e.g., D₂O) under controlled pH and temperature.
- Purification : Column chromatography or recrystallization to isolate this compound from byproducts.
- Validation : Ensure isotopic purity via MS/MS fragmentation patterns and NMR chemical shift analysis . Researchers must document reaction yields and purity thresholds to facilitate replication .
Advanced Research Questions
Q. What methodological considerations are critical when investigating the interaction between this compound and metal ions (e.g., Zn²⁺, Cu²⁺) in vitro?
- Methodological Answer :
- Experimental Design : Use isothermal titration calorimetry (ITC) or fluorescence quenching to quantify binding affinities. Control variables include ionic strength, pH (5.5–7.4 to mimic physiological conditions), and temperature (25–37°C).
- Data Analysis : Apply the Hill equation or Scatchard plot for cooperative binding analysis. Compare results to non-deuterated L-Carnosine to assess isotopic effects on metal chelation .
- Contradiction Mitigation : Replicate experiments across multiple buffer systems and validate with X-ray crystallography if discrepancies arise .
Q. How can researchers design longitudinal studies to assess the metabolic stability of this compound in different biological matrices (e.g., plasma, cerebrospinal fluid)?
- Methodological Answer :
- Sampling Strategy : Collect time-series samples (0–24 hrs post-administration) from in vivo models (e.g., rodents) or ex vivo tissue cultures.
- Analytical Techniques : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., L-Carnosine-¹³C₃) to quantify degradation half-life (t₁/₂).
- Statistical Framework : Apply nonlinear regression models (e.g., one-phase decay) and report confidence intervals. Address inter-matrix variability by normalizing data to protein content or matrix volume .
Q. Data Contradiction and Analysis
Q. What strategies should be employed to reconcile conflicting data on the antioxidant efficacy of this compound across cell-based assays?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., primary vs. immortalized), passage numbers, and oxidative stress inducers (e.g., H₂O₂ concentration).
- Assay Validation : Use multiple endpoints (e.g., ROS detection via DCFDA, glutathione levels) to cross-verify results.
- Meta-Analysis : Pool data from independent studies and perform subgroup analyses based on experimental conditions (e.g., deuterium enrichment level, cell culture media composition). Apply mixed-effects models to account for heterogeneity .
Q. How should researchers address discrepancies in the reported half-life of this compound across different in vivo models?
- Methodological Answer :
- Source Identification : Compare pharmacokinetic parameters (e.g., clearance rates, bioavailability) between species (e.g., mice vs. rats) and administration routes (oral vs. intravenous).
- Technical Audit : Re-examine analytical methods (e.g., LC-MS/MS sensitivity, extraction efficiency) and sample storage conditions (e.g., −80°C vs. −20°C).
- Reporting Standards : Adopt the ARRIVE guidelines for animal studies to ensure transparency in model selection and data collection protocols .
Q. Experimental Design and Optimization
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound neuroprotection studies?
- Methodological Answer :
- Model Selection : Use sigmoidal dose-response curves (four-parameter logistic model) to estimate EC₅₀ values.
- Error Handling : Apply bootstrap resampling to quantify uncertainty in parameter estimates.
- Multivariate Analysis : Integrate omics data (e.g., transcriptomics) via partial least squares regression to identify biomarkers linked to neuroprotective efficacy .
Q. How can researchers optimize isotopic tracing experiments to track this compound incorporation into cellular peptides?
- Methodological Answer :
- Pulse-Chase Design : Administer this compound to cell cultures and harvest samples at timed intervals.
- Detection Methods : Use nanoLC-Orbitrap MS with parallel reaction monitoring (PRM) to identify deuterated peptides.
- Data Interpretation : Normalize isotopic peaks to total peptide abundance and correct for natural isotope abundance using software tools like Skyline .
Properties
IUPAC Name |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-IMRHFWKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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